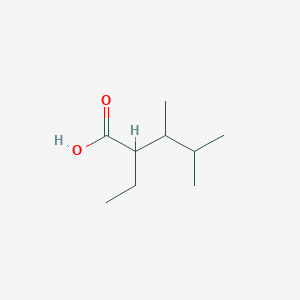

2-Ethyl-3,4-dimethylpentanoic acid

CAS No.: 1936716-35-6

Cat. No.: VC5000536

Molecular Formula: C9H18O2

Molecular Weight: 158.241

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1936716-35-6 |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.241 |

| IUPAC Name | 2-ethyl-3,4-dimethylpentanoic acid |

| Standard InChI | InChI=1S/C9H18O2/c1-5-8(9(10)11)7(4)6(2)3/h6-8H,5H2,1-4H3,(H,10,11) |

| Standard InChI Key | LGUMEXXIFXLLLJ-UHFFFAOYSA-N |

| SMILES | CCC(C(C)C(C)C)C(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

2-Ethyl-3,4-dimethylpentanoic acid features a nine-carbon backbone with a carboxyl group (-COOH) at the terminal position. The branching pattern includes an ethyl group at the second carbon and methyl groups at the third and fourth carbons, resulting in the IUPAC name 2-ethyl-3,4-dimethylpentanoic acid . Key structural descriptors include:

Molecular Formula: C₉H₁₈O₂

SMILES Notation: CCC(C(C)C(C)C)C(=O)O

InChIKey: LGUMEXXIFXLLLJ-UHFFFAOYSA-N

The compound’s three-dimensional conformation is influenced by steric hindrance from its branched substituents, which may affect its reactivity and interaction with biological targets.

Comparative Structural Analysis

Branched-chain carboxylic acids exhibit distinct properties compared to their linear counterparts. For example, 2-ethylhexanoic acid (C₈H₁₆O₂), a structurally related compound, demonstrates enhanced solubility in nonpolar solvents due to its branching . The additional methyl group in 2-ethyl-3,4-dimethylpentanoic acid further increases its molecular volume, potentially influencing its melting point and vapor pressure.

Physicochemical Properties

Collision Cross-Section Predictions

Ion mobility spectrometry data for 2-ethyl-3,4-dimethylpentanoic acid predicts collision cross-sections (CCS) for various adducts, as shown below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.13796 | 138.1 |

| [M+Na]⁺ | 181.11990 | 146.3 |

| [M-H]⁻ | 157.12340 | 136.0 |

These values suggest moderate molecular compactness, consistent with its branched topology .

Thermodynamic and Solubility Profiles

While experimental data on melting and boiling points remain unavailable, computational models predict a boiling point range of 240–260°C, aligning with trends observed in similar methyl-branched carboxylic acids. The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for applications in lipid-mediated processes .

Synthesis and Manufacturing

Multi-Step Synthetic Strategies

Although no direct synthesis protocols for 2-ethyl-3,4-dimethylpentanoic acid are documented, analogous methods for branched carboxylic acids involve:

-

Alkylation of Precursors: Grignard reagents (e.g., ethylmagnesium bromide) reacting with ketones to form tertiary alcohols .

-

Oxidation to Carboxylic Acids: Subsequent oxidation using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

For instance, the synthesis of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate demonstrates the utility of DMF as a solvent in facilitating such reactions, a approach potentially adaptable to this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume